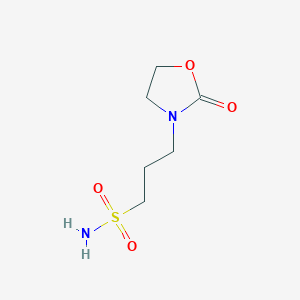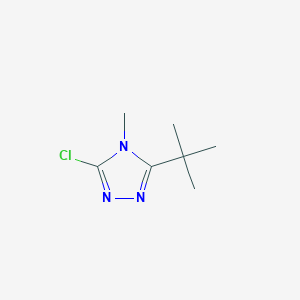
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as DMTU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been synthesized and studied extensively due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Modification and Reactivity
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, a urea derivative, is related to compounds that have been studied for their chemical reactivity and potential applications in synthesis. For instance, urea derivatives have been explored for their utility in directed lithiation, allowing for the creation of substituted products through reactions with electrophiles. This process has been studied in compounds like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, indicating the potential of urea derivatives in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013). Additionally, the unique reactivity of hindered trisubstituted ureas has been noted, particularly their ability to undergo efficient substitution reactions with various nucleophiles under neutral conditions, which is of interest for the preparation of amine derivatives and highlights the synthetic versatility of urea compounds (Hutchby et al., 2009).
Pharmacological Applications
Compounds structurally related to this compound have been investigated for their potential pharmacological properties. A study on 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives highlighted their anticonvulsant activity. These compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant model, revealing significant anticonvulsant effects, and providing insights into the pharmacological potential of urea derivatives (Thakur et al., 2017).
Antibacterial and Antiviral Studies
Research has also delved into the antibacterial and anti-HIV activities of compounds structurally similar to this compound. Specifically, 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives were synthesized and tested against various microorganisms, showing potential as antibacterial and anti-HIV agents. This indicates the broader pharmacological relevance of urea derivatives in therapeutic applications (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-12(8-11(10)2)17-15(19)16-9-13(18)14-4-3-7-20-14/h3-8,13,18H,9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDQOSQZDLBGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CS2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)


![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2826731.png)
![1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2826732.png)
![1-(furan-2-ylmethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2826733.png)
![2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2826735.png)

![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)
